molecular formula C9H8FN3 B12835020 5-Fluoroquinoline-3,4-diamine

5-Fluoroquinoline-3,4-diamine

Cat. No.: B12835020
M. Wt: 177.18 g/mol
InChI Key: JEWSHMITRVHYEA-UHFFFAOYSA-N
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Description

5-Fluoroquinoline-3,4-diamine is a bicyclic aromatic compound featuring a quinoline core substituted with a fluorine atom at position 5 and two amino groups at positions 3 and 2. Its structure combines planarity (critical for DNA intercalation) with electron-withdrawing (fluorine) and electron-donating (amino) functional groups, making it a candidate for applications in medicinal chemistry, particularly as a DNA-targeting antitumor agent .

For instance, 4-(substituted)-5-fluorobenzene-1,2-diamine derivatives are synthesized via SnCl₂·2H₂O-mediated reduction of nitro compounds in ethanol under reflux, followed by alkaline workup and solvent removal . This suggests that 5-Fluoroquinoline-3,4-diamine could be synthesized through similar reductive pathways, with adjustments for quinoline’s fused-ring system.

Properties

Molecular Formula

C9H8FN3

Molecular Weight

177.18 g/mol

IUPAC Name

5-fluoroquinoline-3,4-diamine

InChI

InChI=1S/C9H8FN3/c10-5-2-1-3-7-8(5)9(12)6(11)4-13-7/h1-4H,11H2,(H2,12,13)

InChI Key

JEWSHMITRVHYEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C(=C2C(=C1)F)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoroquinoline-3,4-diamine typically involves the fluorination of quinoline derivatives followed by amination. One common method includes the reaction of 5-fluoroquinoline with ammonia or amine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of 5-Fluoroquinoline-3,4-diamine may involve large-scale fluorination processes using fluorinating agents like sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). The subsequent amination step can be optimized for higher yields and purity using continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Types of Reactions:

    Oxidation: 5-Fluoroquinoline-3,4-diamine can undergo oxidation reactions to form quinoline N-oxides. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of this compound can lead to the formation of tetrahydroquinoline derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: The fluorine atom in 5-Fluoroquinoline-3,4-diamine can be substituted with other nucleophiles like thiols, amines, or alkoxides under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Thiols, amines, alkoxides

Major Products:

    Oxidation: Quinoline N-oxides

    Reduction: Tetrahydroquinoline derivatives

    Substitution: Various substituted quinoline derivatives

Scientific Research Applications

Chemistry: 5-Fluoroquinoline-3,4-diamine is used as a building block in the synthesis of more complex quinoline derivatives

Biology: In biological research, 5-Fluoroquinoline-3,4-diamine is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.

Medicine: The compound is investigated for its antimicrobial and anticancer properties

Industry: In the industrial sector, 5-Fluoroquinoline-3

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 5-Fluoroquinoline-3,4-diamine can be contextualized against three classes of aromatic bicyclic diamines: quinazoline, pyridopyrimidine, and purine derivatives. Key comparisons are summarized in Table 1.

Table 1: Comparative Analysis of Aromatic Bicyclic Diamines

Compound Core Structure Substituents DNA Intercalation Efficiency* Key Applications Reference
5-Fluoroquinoline-3,4-diamine Quinoline 5-F, 3-NH₂, 4-NH₂ Hypothesized high Antitumor agents (proposed)
IC2 (6-Methylquinazoline-2,4-diamine) Quinazoline 6-CH₃, 2-NH₂, 4-NH₂ Comparable to Doxorubicin DNA intercalation, antitumor
IC5 (6-Methylpyrido[2,3-f]pyrimidine-2,4-diamine) Pyridopyrimidine 6-CH₃, 2-NH₂, 4-NH₂ Comparable to Doxorubicin DNA intercalation, antitumor
ICI (8-(Chloromethyl)-9'-purine-2,6-diamine) Purine 8-CH₂Cl, 2-NH₂, 6-NH₂ Higher than Doxorubicin DNA intercalation, antitumor

*DNA intercalation efficiency relative to Doxorubicin, a benchmark intercalator.

Structural and Functional Insights

  • However, steric effects from substituents (e.g., fluorine at position 5) may influence binding dynamics .
  • Electron-Donating/Accepting Groups :
    The 5-fluoro substituent introduces electron-withdrawing effects, which could stabilize charge-transfer interactions with DNA bases. In contrast, methyl groups in IC2 and IC5 provide electron-donating effects, possibly favoring hydrophobic interactions .

  • Intercalation Efficiency: While IC2 and IC5 match Doxorubicin’s intercalation efficacy, 5-Fluoroquinoline-3,4-diamine’s performance remains untested in the provided evidence. Its structural similarity to IC2 (a quinazoline derivative) suggests comparable or superior activity, pending experimental validation.

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